N-Cyclopropyl-2-fluoroaniline

Catalog No.
S13957008
CAS No.
220827-71-4
M.F
C9H10FN
M. Wt
151.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cyclopropyl-2-fluoroaniline

CAS Number

220827-71-4

Product Name

N-Cyclopropyl-2-fluoroaniline

IUPAC Name

N-cyclopropyl-2-fluoroaniline

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

InChI

InChI=1S/C9H10FN/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7,11H,5-6H2

InChI Key

BKVOKBWPEPCSAU-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=CC=CC=C2F

N-Cyclopropyl-2-fluoroaniline is an organic compound classified as an aniline derivative. Its structure features a cyclopropyl group attached to the nitrogen atom of the aniline, along with a fluorine atom at the second position of the aromatic ring. This compound has garnered attention due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The molecular formula for N-Cyclopropyl-2-fluoroaniline is C10H12FN, and its molecular weight is approximately 179.21 g/mol.

, which include:

  • Oxidation: This compound can be oxidized to form quinone derivatives, which are important in various chemical syntheses.
  • Reduction: Reduction reactions can convert N-Cyclopropyl-2-fluoroaniline into corresponding amine derivatives, enhancing its utility in organic synthesis.
  • Substitution: The fluorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.

N-Cyclopropyl-2-fluoroaniline exhibits notable biological activity, particularly in pharmacological contexts. Research indicates that it may interact with specific enzymes and receptors, potentially modulating their activity. This interaction can have implications for drug development, especially concerning neurological disorders and other therapeutic areas. Its unique structure may contribute to distinct pharmacokinetic profiles compared to other anilines.

The synthesis of N-Cyclopropyl-2-fluoroaniline typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-fluoroaniline as a key precursor.
  • Cyclopropyl Group Introduction: The cyclopropyl group is introduced through a nucleophilic substitution reaction using cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide.
  • Reaction Conditions: This reaction is generally conducted under reflux conditions to ensure complete conversion of starting materials into the desired product.
  • Purification: The resulting compound can be purified using recrystallization or column chromatography techniques .

N-Cyclopropyl-2-fluoroaniline finds applications across various domains:

  • Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in treating neurological disorders due to its ability to modulate biological targets.
  • Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules.
  • Material Science: It may be utilized in developing specialty chemicals and materials with specific properties.

Studies on N-Cyclopropyl-2-fluoroaniline's interactions with biological targets reveal its potential as an enzyme inhibitor or modulator. This capability allows it to influence cellular signaling pathways, making it a candidate for further research in drug discovery and development. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.

Several compounds share structural similarities with N-Cyclopropyl-2-fluoroaniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Fluoro-N-methylanilineLacks cyclopropyl groupSimpler structure; less steric hindrance
N-Methyl-2-fluoroanilineLacks cyclopropyl groupSimilar reactivity but different biological profile
Cyclopropylamine derivativesContains cyclopropyl group but varies at nitrogenDifferent substituents lead to varied properties

N-Cyclopropyl-2-fluoroaniline is unique due to the combination of the cyclopropyl group and the fluorine atom, which imparts distinct chemical reactivity and potential biological effects compared to these similar compounds .

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

151.079727485 g/mol

Monoisotopic Mass

151.079727485 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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